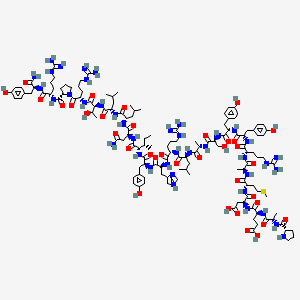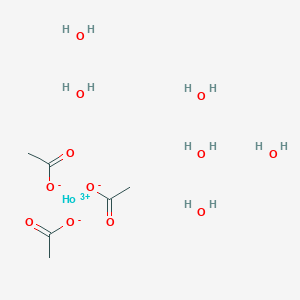
Hexafluoroacetone trihydrate
Vue d'ensemble
Description
Hexafluoroacetone trihydrate is a chemical compound with the formula (CF₃)₂CO·3H₂O. It is a colorless liquid known for its strong oxidizing properties and is formed by the reaction of hexafluoroacetone with water . This compound is highly reactive and is used in various industrial and scientific applications.
Mécanisme D'action
Target of Action
It has been suggested that it may interact with amyloid-β protein (aβ), a crucial factor in the pathogenesis of alzheimer’s disease (ad) . Inhibiting Aβ fibrillogenesis is regarded as a primary therapeutic strategy for the prevention and treatment of AD .
Mode of Action
Given its potential interaction with aβ, it may function by inhibiting the fibrillogenesis of aβ, thereby potentially mitigating the progression of ad .
Pharmacokinetics
Information about its bioavailability is also currently unavailable .
Result of Action
Its potential role in inhibiting aβ fibrillogenesis suggests it may have a protective effect against the development of ad .
Action Environment
Hexafluoroacetone trihydrate is a colorless, hygroscopic, nonflammable, highly reactive gas . It is likely to generate a considerable amount of vapor at ambient temperatures . It is recommended to use this compound only outdoors or in a well-ventilated area . It is also water-soluble, which may influence its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Hexafluoroacetone trihydrate is an electrophile . In water, it predominantly exists as the hydrate . The equilibrium constant (K eq) for the formation of this geminal diol is 10^6 M^−1 . The analogous equilibrium for acetone is an unfavorable 10^−3 M^−1 . This compound is acidic .
Cellular Effects
It is known to be toxic if swallowed, fatal in contact with skin, and fatal if inhaled . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child .
Molecular Mechanism
It is known that nucleophiles attack at the carbonyl carbon .
Temporal Effects in Laboratory Settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexafluoroacetone trihydrate can be synthesized through several methods:
Gas-phase exchange: This method involves the reaction of hexafluoropropylene oxide with water in the presence of a catalyst.
Oxidation: Hexafluoroacetone can be prepared by the oxidation of hexafluoropropylene oxide.
Isomerization: This process involves the isomerization of hexafluoro-1,2-epoxypropane in the presence of titanium oxide or fluorinated titanium oxide catalysts.
Industrial Production Methods
The industrial production of this compound typically involves the treatment of hexachloroacetone with hydrogen fluoride (HF) to produce hexafluoroacetone, which is then hydrated to form the trihydrate . Another method involves the rearrangement of hexafluoropropylene oxide to give hexafluoroacetone, followed by hydration .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoroacetone trihydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent.
Common Reagents and Conditions
Ammonia: Reacts with hexafluoroacetone to form hemiaminal.
Phosphoryl chloride: Used to dehydrate hemiaminal to form imine.
Major Products
Hemi-aminal: (CF₃)₂C(OH)(NH₂)
Imine: (CF₃)₂CNH
Applications De Recherche Scientifique
Hexafluoroacetone trihydrate is used in various scientific research applications:
Comparaison Avec Des Composés Similaires
Hexafluoroacetone trihydrate can be compared with other similar compounds:
Hexafluoroacetone: Structurally similar but differs in reactivity due to the absence of hydration.
Hexafluoro-2-propanol: Formed by the reduction of hexafluoroacetone.
Hexafluoroisobutylene: A monomer used in polymer chemistry.
List of Similar Compounds
- Hexafluoroacetone
- Hexafluoro-2-propanol
- Hexafluoroisobutylene
- 1,1,1-Trifluoroacetone
- Chloropentafluoroacetone
This compound stands out due to its strong oxidizing properties and its ability to form stable hydrates, making it unique among its peers.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAEUWCEHDROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
684-16-2 (Parent) | |
| Record name | 2-Propanone, hexafluoro-, trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201334105 | |
| Record name | Hexafluoroacetone trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 18-21 deg C; [Alfa Aesar MSDS] | |
| Record name | Hexafluoroacetone trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20995 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34202-69-2, 13098-39-0 | |
| Record name | 2-Propanone, hexafluoro-, trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoroacetone trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanone, hexafluoro-, trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine](/img/structure/B3028742.png)

![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)



![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)


